An In-depth Technical Guide to the Basic Properties of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine
An In-depth Technical Guide to the Basic Properties of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of experimental data for the parent compound, this document leverages computational predictions and experimental findings for its derivatives and isomers to offer a thorough profile.
Core Physicochemical Properties
The basic properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine is scarce, computational methods provide valuable estimates.
| Property | Value | Method | Source |
| Molecular Formula | C₇H₈N₂ | - | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 120.15 g/mol | - | --INVALID-LINK--[1] |
| logP | 1.0496 | Computational | --INVALID-LINK--[1] |
| pKa (Predicted for isomer) | 7.18 ± 0.20 | Computational (for 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine) | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | Computational | --INVALID-LINK--[1] |
Experimental Protocols for Property Determination
Accurate determination of pKa and logP is essential for drug development. Standard experimental protocols applicable to 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine are detailed below.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[3]
Methodology:
-
Preparation of Solutions:
-
Titration Procedure:
-
Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[3][4]
-
Take a known volume (e.g., 20 mL) of the test compound solution and add the KCl solution.
-
If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with NaOH.
-
Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until a sharp change in pH is observed, indicating the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to obtain a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. For polyprotic compounds, multiple inflection points may be observed.
-
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[5][6]
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.[5]
-
-
Partitioning:
-
Dissolve a known amount of the test compound in one of the pre-saturated phases.
-
Add a known volume of the other pre-saturated phase to a flask.
-
Add the solution of the test compound to the flask.
-
Shake the flask for a set period (e.g., 1-24 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Biological Context and Potential Signaling Pathways
While the direct biological targets of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine have not been extensively studied, research on its derivatives provides significant insights into its potential therapeutic applications and interactions with biological systems.
Derivatives of the isomeric pyrrolo[3,2-c]pyridine scaffold have shown notable activity as:
-
FMS Kinase Inhibitors: Certain diarylamide derivatives of pyrrolo[3,2-c]pyridine have demonstrated potent inhibition of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[7] Overexpression of FMS kinase is implicated in various cancers and inflammatory disorders.[7]
-
Anticancer Agents:
-
Melanoma: Diarylurea and diarylamide derivatives have shown significant antiproliferative activity against human melanoma cell lines.
-
Colchicine-Binding Site Inhibitors: Some 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and exhibiting potent anticancer activities.[8]
-
-
PI3K Inhibitors: Derivatives of the isomeric pyrrolo[3,4-c]pyridine have been synthesized as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key components of signaling pathways that control cell growth and survival.[9]
These findings suggest that the 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine core could serve as a valuable scaffold for the development of targeted therapies, particularly in oncology. The likely signaling pathways that could be modulated by derivatives of this scaffold include those regulated by receptor tyrosine kinases and those involved in cell cycle progression and cytoskeletal dynamics.
Synthesis and Analysis Workflow
While a specific, detailed synthesis protocol for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine was not found in the reviewed literature, general synthetic strategies for related pyrrolopyridine isomers can be adapted. A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine core or vice versa. For the isomeric 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, a synthesis route starting from ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate has been reported.[10] Another method for a related hydrochloride salt involves lactamization, reduction, and salification starting from furo[3,4-c]pyridine-1,3-dione.[11]
A generalized workflow for the synthesis and analysis of such compounds is presented below.
Conclusion
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine represents a heterocyclic system with significant potential in drug discovery, particularly in the development of kinase inhibitors and anticancer agents. While experimental data on the parent compound is limited, computational predictions and the biological activities of its derivatives provide a strong foundation for further research. The experimental protocols and workflows detailed in this guide offer a practical framework for scientists investigating this and related molecular scaffolds. Further experimental determination of the pKa and logP of the parent compound is warranted to more accurately model its behavior and guide the design of new therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. 1H,2H,3H-pyrrolo(3,2-c)pyridine | C7H8N2 | CID 12490979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google Patents [patents.google.com]
